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Compound of Interest

Compound Name: BMS961

Cat. No.: B15545142 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers and drug development professionals working with the selective TYK2

inhibitor, BMS-986165 (Deucravacitinib). Our goal is to help you achieve optimal in vivo

performance in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BMS-986165?

A1: BMS-986165, also known as Deucravacitinib, is described as an orally bioavailable

compound.[1] While specific percentages across different preclinical species are not

consistently published in the provided search results, its successful clinical development and

approval for oral administration in humans underscore its favorable absorption characteristics.

[2][3] In humans, the absolute bioavailability of oral solid dosage formulations has been

studied, and the drug is rapidly absorbed.[4][5]

Q2: My in vivo study is showing low or variable plasma exposure of BMS-986165. What are the

potential causes?

A2: Several factors could contribute to suboptimal plasma exposure. Consider the following:

Formulation: BMS-986165 is a crystalline solid. For improved bioavailability, formulations

using a spray-dried dispersion of the amorphous form in a solid polymer matrix have been
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developed.[6] If you are preparing your own formulation, inconsistent conversion to or

maintenance of the amorphous state could lead to variable dissolution and absorption.

Vehicle Selection: The choice of vehicle for administration is critical. A common formulation

for preclinical studies involves a suspension in a vehicle like 10% DMSO, 40% PEG300, and

50% water or saline.[1] Solubility and stability in the chosen vehicle should be confirmed.

Metabolic Stability: While BMS-986165 was optimized for metabolic stability, issues can still

arise. A key optimization step in its development was the deuteration of a methoxy group to

prevent the in vivo formation of a less selective metabolite.[7] If you are using a non-

deuterated analog, you may observe rapid metabolism.

Intestinal Permeability: The chemical structure of BMS-986165 was optimized to enhance

intestinal permeability, for example, by replacing a pyridine with a pyridazine ring.[7]

Q3: How does deuteration impact the in vivo properties of BMS-986165?

A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, was

a critical step in the development of Deucravacitinib.[7] This "deuterium switcheroo" was

implemented to address a specific metabolic liability observed in vivo with an earlier version of

the molecule.[7] The modification successfully slowed the rate of metabolic conversion of a key

side chain, leading to a more stable and selective drug profile in the body.[7]
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Observed Issue Potential Cause Recommended Action

Low Bioavailability
Poor dissolution of the

compound.

Ensure the use of a

formulation that enhances

solubility, such as an

amorphous solid dispersion. A

patent describes a spray-dried

dispersion of amorphous BMS-

986165 in a polymer matrix.[6]

For preclinical studies, ensure

complete solubilization in a

suitable vehicle like a

DMSO/PEG300/water mixture.

[1]

High first-pass metabolism.

The deuteration of BMS-

986165 was specifically

designed to mitigate rapid

metabolism.[7] Verify the

identity and purity of your

compound. If using a non-

deuterated analog, expect

higher metabolic clearance.

Poor intestinal permeability.

The core structure of BMS-

986165 was optimized for

permeability.[7] If issues

persist, consider co-

administration with

permeability enhancers in your

experimental model, though

this would be a deviation from

standard protocols.

High Variability in Exposure Inconsistent formulation

preparation.

Standardize your formulation

protocol. If preparing a

suspension, ensure uniform

particle size and consistent

dosing. For solutions, confirm
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the compound remains fully

dissolved.

Animal-to-animal differences in

metabolism or absorption.

Increase the number of

animals per group to improve

statistical power. Ensure

consistent dosing technique

and timing relative to feeding

schedules.

Unexpected Metabolite Profile
Use of a non-deuterated

analog.

Confirm the isotopic purity of

your BMS-986165 sample. The

deuterated methyl group is key

to its metabolic profile.[7]

Species-specific metabolism.

Be aware that metabolic

pathways can differ between

species. The primary human

metabolism is via CYP1A2.[8]

Key Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic data for Deucravacitinib from a first-in-

human study.

Parameter Value Reference

Time to Maximum Plasma

Concentration (Tmax)
1.5–2.3 hours [5]

Elimination Half-life (t1/2) 7.9–15.0 hours (single dose) [1][4]

Accumulation after Multiple

Dosing
1.3- to 1.9-fold increase [4][5]

Experimental Protocols
Protocol 1: Preparation of an Oral Formulation for Preclinical Studies
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This protocol is adapted from general practices for compounds with similar characteristics.

Objective: To prepare a solution/suspension of BMS-986165 for oral gavage in rodents.

Materials:

BMS-986165 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween 80

Deionized water (ddH₂O) or saline

Procedure:

1. Weigh the required amount of BMS-986165.

2. Prepare the vehicle. A common vehicle can be prepared by mixing 10% DMSO, 40%

PEG300, 5% Tween 80, and 45% ddH₂O.

3. First, dissolve the BMS-986165 powder in DMSO.

4. Add the PEG300 to the DMSO solution and mix thoroughly.

5. Add the Tween 80 and mix until the solution is clear.

6. Finally, add the ddH₂O or saline dropwise while vortexing to reach the final volume.

7. The final solution should be clear. If precipitation occurs, adjustments to the vehicle

composition may be necessary. Use the formulation immediately for best results.[9]

Protocol 2: In Vivo Administration and Blood Sampling

Objective: To assess the pharmacokinetic profile of BMS-986165 in a rodent model.

Procedure:
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1. Fast animals overnight prior to dosing, with water available ad libitum.

2. Administer the prepared BMS-986165 formulation via oral gavage at the desired dose

volume.

3. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points

(e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

4. Process blood samples to obtain plasma and store at -80°C until analysis.

5. Analyze plasma concentrations of BMS-986165 using a validated LC-MS/MS method.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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